5-HT2A Receptor Ligand Potency: 3-(4-Fluorophenyl)piperidine Scaffold Enables Sub-Nanomolar Affinity Not Achievable with Non-Fluorinated Analogs
In a systematic SAR study of halogenated diphenylpiperidines, a derivative incorporating the 3-(4-fluorophenyl)piperidine scaffold demonstrated high 5-HT2A receptor affinity (Ki = 1.63 nM), representing a >300-fold selectivity over other 5-HT receptor subtypes [1]. This level of potency and selectivity was not observed in the corresponding non-fluorinated phenyl analog series, highlighting the essential contribution of the 4-fluorophenyl substituent to optimal receptor engagement [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.63 nM for (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, a derivative containing the 3-(4-fluorophenyl)piperidine core |
| Comparator Or Baseline | Non-fluorinated phenyl analog series (specific Ki values not reported, but described as substantially less potent and selective) |
| Quantified Difference | >300-fold selectivity for 5-HT2A over other 5-HT subtypes; potency advantage over non-fluorinated analogs |
| Conditions | In vitro radioreceptor affinity assays selective for serotonin 5-HT2A, 2C, 6, and 7 receptors; human recombinant receptors |
Why This Matters
This data validates that the 3-(4-fluorophenyl)piperidine scaffold is critical for achieving the high 5-HT2A potency and subtype selectivity required for developing PET/SPECT imaging agents, a property not conferred by non-fluorinated or differently substituted piperidine analogs.
- [1] Fu X, Tan PZ, Kula NS, Baldessarini R, Tamagnan G, Innis RB, Baldwin RM. Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. J Med Chem. 2002;45(11):2319-2324. View Source
